Flutriafol

Übersicht

Beschreibung

Flutriafol is a systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, soybeans, and apples. This compound works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting cell wall synthesis and leading to the death of the fungal cells .

Wissenschaftliche Forschungsanwendungen

Flutriafol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Wirkmechanismen von Triazol-Fungiziden.

Biologie: Untersucht auf seine Auswirkungen auf die Pilzzellwandsynthese und seine mögliche Verwendung zur Bekämpfung von Pilzinfektionen in Pflanzen.

Medizin: Erforscht auf seine potenziellen Antimykotika-Eigenschaften zur Behandlung von Pilzinfektionen beim Menschen.

Industrie: In der Landwirtschaft eingesetzt, um Kulturen vor Pilzkrankheiten zu schützen, wodurch Ertrag und Qualität gesteigert werden .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym C14-Demethylase hemmt, ein Pilz-Cytochrom-P450-Enzym, das an der Biosynthese von Ergosterol beteiligt ist. Ergosterol ist für die Aufrechterhaltung der Integrität und Funktionalität der Pilzzellmembranen unerlässlich. Durch die Hemmung dieses Enzyms stört this compound die Produktion von Ergosterol, was zur Anhäufung toxischer Sterol-Zwischenprodukte führt und letztendlich zum Zelltod führt .

Wirkmechanismus

Target of Action

Flutriafol, a systemic fungicide belonging to the triazole class, primarily targets the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

This compound interacts with its target by inhibiting the biosynthesis of ergosterol, which disrupts the synthesis of the fungal cell wall . This interaction results in the death of the fungus, thereby preventing the spread of fungal diseases in crops .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Pharmacokinetics

This compound is rapidly and extensively absorbed following oral administration . It is widely distributed, with the highest levels of radioactivity associated with red blood cells . This compound is extensively metabolized, with the initial stage of metabolism involving the oxidation of the 2-fluorophenyl ring, followed by conjugation . Excretion is predominantly within 24 hours, with similar amounts of radiolabel present in the urine and feces . Biliary excretion is extensive, with evidence for enterohepatic circulation .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the fungal cell wall synthesis, leading to the death of the fungus . In mammals, the red blood cell and liver have been identified as targets of this compound toxicity .

Action Environment

This compound is very stable in soil and the aquatic environment . It exhibits medium to high mobility in soil, which may lead to potential groundwater contamination .

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutriafol change over time. The compound exhibits stability under various conditions, with a half-life of approximately 17 days in soil. Over time, this compound undergoes degradation, leading to the formation of several metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can have varying levels of toxicity, with some being more toxic than the parent compound. Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Flutriafol erfolgt in einem mehrstufigen Verfahren. Ein übliches Verfahren umfasst die Reaktion von 1-(2-Fluorphenyl)-1-(4-Fluorphenyl)epoxiethan mit 1,2,4-Triazol in Gegenwart einer festen Base und eines polaren Lösungsmittels. Ein Phasentransferkatalysator wird zur Beschleunigung der Reaktion eingesetzt, wodurch das Rohprodukt von this compound entsteht. Dieses Rohprodukt wird dann durch eine Reihe von Schritten gereinigt, darunter Säurewäsche, Wasserwäsche, Schichtung und Kristallisation, um eine Reinheit von über 95% zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise unter Verwendung von Grignard-Reagenzien. Der Prozess beginnt mit der Reaktion von benachbartem Bromfluorbenzol und Magnesiummetall in einem Etherlösungsmittel, um das Grignard-Reagenz zu erzeugen. Dieses Reagenz unterliegt dann einer Acylierung mit Fluorbenzoylmethylchlorid, gefolgt von einer Kondensation mit 1,2,4-Triazolnatrium, um das Rohprodukt this compound zu erhalten. Das Endprodukt wird nach Reinigungsschritten erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flutriafol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriumhydroxid werden oft eingesetzt.

Hauptprodukte:

Oxidation: Hydroxylierte this compound-Derivate.

Reduktion: Reduzierte Formen von this compound.

Substitution: Substituierte this compound-Verbindungen mit veränderten funktionellen Gruppen

Vergleich Mit ähnlichen Verbindungen

Flutriafol gehört zur Klasse der Triazol-Fungizide, zu der auch andere Verbindungen wie Propiconazol und Triadimefon gehören. Im Vergleich zu diesen Verbindungen hat this compound eine einzigartige chemische Struktur, die ihm besondere Eigenschaften verleiht:

Propiconazol: Ähnlicher Wirkmechanismus, aber unterschiedliche chemische Struktur, was zu Variationen in der Wirksamkeit und im Wirkungsspektrum führt.

Triadimefon: Hemmt ebenfalls die Ergosterolbiosynthese, hat aber unterschiedliche Pharmakokinetik und Umweltpersistenz.

Einzigartigkeit: Die einzigartige Struktur von this compound ermöglicht es, gegen ein breiteres Spektrum von Pilzerregern wirksam zu sein und im Vergleich zu einigen anderen Triazol-Fungiziden eine längere Restwirkung zu haben .

Liste ähnlicher Verbindungen:

- Propiconazol

- Triadimefon

- Tebuconazol

- Difenoconazol

Eigenschaften

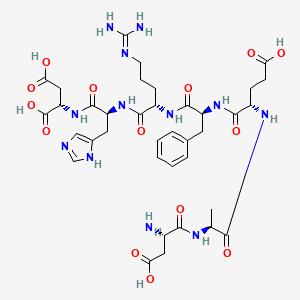

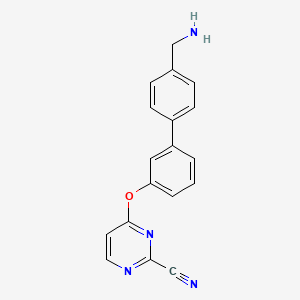

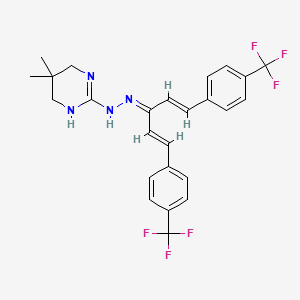

IUPAC Name |

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCHKBSVLQQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040727 | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-21-0 | |

| Record name | Flutriafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutriafol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flutriafol work?

A1: this compound inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, , ] Disrupting ergosterol biosynthesis compromises membrane integrity and ultimately inhibits fungal growth. [, , ]

Q2: Does this compound affect deoxynivalenol (DON) production in fungi?

A2: Research shows that this compound can influence DON production in Fusarium graminearum, but the effect depends on environmental factors like water activity (αw). [] At low αw (0.97), this compound generally reduces DON production, while at higher αw (0.99), it can stimulate DON biosynthesis. [] The specific enantiomer of this compound also plays a role, with R-(-)-flutriafol demonstrating stronger effects compared to S-(+)-flutriafol. []

Q3: Can this compound impact dopamine release in the brain?

A3: Studies in rats show that this compound can induce dopamine release in the striatum, a brain region involved in movement and reward. [] This effect appears to be mediated, at least partially, by the overstimulation of NMDA receptors and potential nitric oxide production. [] Antagonists of NMDA and AMPA/kainate receptors, along with nitric oxide synthase inhibitors, have been shown to protect against this compound-induced dopamine release. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H13ClF3N3O, and its molecular weight is 341.7 g/mol. You can find more detailed information about its chemical structure and properties from reputable chemical databases like PubChem or ChemSpider.

Q5: How does the presence of mineral oil in the spray solution affect this compound application?

A5: Adding mineral oil to this compound spray solutions improves the fungicide's adhesion and absorption by plants. [] This is likely due to changes in droplet spectrum, with mineral oil promoting larger droplet sizes and greater uniformity, reducing the loss of smaller droplets. [] The result is enhanced efficacy and potentially reduced fungicide runoff. []

Q6: Is this compound used as a catalyst in chemical reactions?

A6: this compound is primarily employed as a fungicide and does not possess inherent catalytic properties. Its primary mode of action involves the inhibition of an enzymatic reaction (sterol 14α-demethylase) rather than catalysis.

Q7: Have computational methods been used to study this compound?

A7: While specific details on QSAR models are limited in the provided research, computational chemistry techniques could potentially be employed to investigate the structure-activity relationship of this compound and design novel fungicidal compounds. [] These approaches can offer insights into the binding affinity of this compound to its target enzyme and predict the activity of structurally modified derivatives. []

Q8: How does the stereochemistry of this compound affect its activity?

A8: this compound exhibits enantioselectivity, with the R-(-)-enantiomer generally displaying greater fungicidal activity compared to the S-(+)-enantiomer. [, ] This difference in activity is evident in both growth inhibition and DON production studies in fungi. [, ] Understanding these stereochemical influences is crucial for developing more potent and targeted fungicides. [, ]

Q9: What is the impact of different this compound formulations on its removal by rain?

A9: Formulations of this compound influence its rainfastness. [] The addition of mineral oil to the spray solution significantly reduces fungicide removal by rainfall compared to formulations without oil. [] This highlights the importance of formulation development in maximizing fungicide efficacy and minimizing environmental impact. []

Q10: Are there established maximum residue limits (MRLs) for this compound in food crops?

A10: Yes, MRLs for this compound vary between countries and regulatory bodies. For instance, the Codex Alimentarius (CAC), Japan, Europe, and America have set MRLs of 0.50 mg/kg, 0.15 mg/kg, 0.50 mg/kg, and 2.20 mg/kg, respectively, for this compound in wheat grain. [] Adhering to these MRLs is essential to ensure food safety and prevent potential health risks associated with pesticide residues. []

Q11: How is this compound metabolized in animals?

A11: In rabbits, this compound exhibits stereoselective pharmacokinetics. [] The R-enantiomer displays a shorter distribution half-life but a longer elimination half-life than the S-enantiomer. [] Furthermore, female rabbits show a higher clearance for both enantiomers compared to males. [] These findings underscore the importance of considering species and sex differences in the metabolism and disposition of this compound. []

Q12: How effective is this compound in controlling vascular streak dieback (VSD) in cocoa?

A12: this compound has demonstrated efficacy in controlling VSD in cocoa. [] Both prophylactic and curative effects have been observed, with soil drench applications providing excellent control in nursery settings and promising results in field trials. [] The systemic nature of this compound allows for prolonged protection of cocoa plants against VSD. []

Q13: Has resistance to this compound been observed in plant pathogens?

A13: Yes, studies have reported the development of resistance to this compound in certain plant pathogens. For example, isolates of Cercospora beticola, the causal agent of sugar beet leaf spot disease, have shown reduced sensitivity to this compound after prolonged exposure to DMI fungicides. [, , ] This resistance appears to be a stable, genetically controlled trait, and cross-resistance with other DMI fungicides, like difenoconazole, has been observed. []

Q14: What analytical techniques are used to measure this compound?

A15: Various analytical methods are employed to detect and quantify this compound in different matrices. These include: * High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for determining this compound residues in crops like wheat and soil. [] * Liquid chromatography with tandem mass spectrometry (LC-MS/MS): This method, coupled with ultrasound-assisted extraction, has been utilized to analyze this compound residues in tobacco and soil. [] * Gas chromatography with nitrogen-phosphorus detector (GC-NPD): This approach has been employed for quantifying this compound residues in paddy (rice) samples. [] * Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS): This green analytical technique offers a rapid and sensitive method for separating and quantifying this compound enantiomers in various matrices, including vegetables, fruits, and soil. []

Q15: How does the solubility of this compound in different media impact its efficacy?

A17: While specific data on dissolution rates are not provided in the research, it is essential to consider that the solubility of this compound in different media, such as water or organic solvents, can influence its bioavailability and subsequent activity. [] Formulations are often designed to improve the solubility and dispersion of this compound, thereby enhancing its uptake and effectiveness. []

Q16: How are analytical methods for this compound validated?

A18: Analytical methods used to measure this compound undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] These validation parameters are crucial for generating trustworthy data in residue analysis and environmental monitoring. []

Q17: How does this compound interact with non-target organisms in the environment?

A19: As with any pesticide, the impact of this compound on non-target organisms, including beneficial insects and soil microbes, requires careful assessment. [, ] Understanding its potential ecotoxicological effects is crucial for developing sustainable pest management strategies and minimizing any adverse effects on the environment. [, ]

Q18: What are some alternatives to this compound for disease control?

A20: Several alternative fungicides with different modes of action are available for managing plant diseases, offering options for resistance management and potentially reducing reliance on any single active ingredient. [] Examples include:

- Strobilurins (e.g., azoxystrobin): Inhibit mitochondrial respiration in fungi. [, ]

- Succinate dehydrogenase inhibitors (SDHIs; e.g., bixafen): Block energy production in fungal cells. [, ]

- Copper-based fungicides: Disrupt fungal enzyme activity and cell membrane function. []

- Biological control agents (e.g., Trichoderma spp.): Compete with pathogens and promote plant health. [, ]

Q19: How should this compound waste be managed?

A21: Proper waste management practices are crucial for minimizing the environmental impact of pesticides like this compound. [] It is essential to follow the guidelines provided on the product label and by relevant authorities for the disposal of pesticide containers, unused product, and washings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

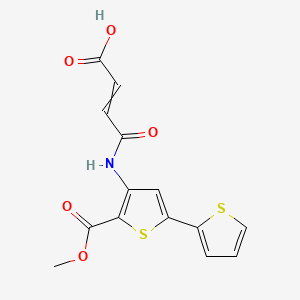

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)